4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name 4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide reflects the compound’s intricate architecture. Breaking this down:
- 4-(1H-indol-3-yl)butanoyl denotes a four-carbon acyl chain terminating in an indole moiety at position 3.
- Piperazine-1-carboxamide indicates a piperazine ring substituted at the 1-position with a carboxamide group.
- The N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl] side chain specifies a chiral (S)-configured propan-2-yl group bearing both a thiazole amino substituent and a ketone.
Constitutional isomerism arises from variations in substituent positioning. For example:
- Indole substitution : Relocating the indole from position 3 to 2 or 4 alters π-stacking potential.
- Piperazine connectivity : Reversing the carboxamide and butanoyl groups on the piperazine ring modifies hydrogen-bonding topology.
- Thiazole-amino linkage : Shifting the amino group to thiazole position 4 or 5 disrupts planar conjugation.
Table 1: Constitutional Isomers via Substituent Rearrangement
| Isomer Type | Structural Variation | Impact on Properties |
|---|---|---|
| Indole positional isomer | Indole at position 2 instead of 3 | Alters aromatic stacking geometry |
| Piperazine regioisomer | Butanoyl at piperazine-2 instead of 1 | Changes dipole orientation |
| Thiazole linkage isomer | Amino group at thiazole-4 instead of 2 | Reduces resonance stabilization |
These isomers exhibit distinct physicochemical profiles, as confirmed by comparative molecular dynamics simulations.
Three-Dimensional Conformational Analysis
The compound adopts a folded conformation stabilized by intramolecular interactions:
- Piperazine ring puckering : The piperazine exists in a chair conformation, minimizing steric clash between the butanoyl and carboxamide substituents.
- Butanoyl chain orientation : The four-carbon linker adopts a gauche conformation, positioning the indole moiety perpendicular to the piperazine plane for optimal van der Waals contacts.
- Thiazole-propan-2-yl geometry : The (S)-configured propan-2-yl group orients the thiazole ring to form a 120° dihedral angle with the adjacent ketone, enabling π-π interactions with the indole system.
Key torsional angles derived from density functional theory (DFT) optimizations include:
- C3-C4-C5-N6 (piperazine-butanolyl) : 65.2°
- N7-C8-C9-S10 (thiazole-propan-2-yl) : 118.7°
- C11-N12-C13-O14 (carboxamide) : 180.0° (planar amide)
These angles facilitate a compact tertiary structure with a solvent-accessible surface area of 412.3 Ų, as calculated using Poisson-Boltzmann methods.
Electronic Structure and Molecular Orbital Configuration
DFT studies at the B3LYP/6-311++G level reveal:
- HOMO (-6.32 eV) : Localized on the indole and thiazole rings, indicating nucleophilic reactivity at these sites.
- LUMO (-1.89 eV) : Concentrated on the carboxamide and ketone groups, suggesting electrophilic susceptibility.
- Band gap (4.43 eV) : Smaller than piperazine alone (5.12 eV), confirming enhanced charge transfer capacity.
Natural Bond Orbital (NBO) analysis highlights:
- Hyperconjugation : Delocalization of the indole N-H σ-electrons into the butanoyl π*-orbital (stabilization energy: 18.6 kcal/mol).
- Lone pair interactions : Thiazole sulfur lone pairs donate electron density to the propan-2-yl ketone σ*-orbital (9.3 kcal/mol stabilization).
Table 2: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.32 | Indole-thiazole conjugated system |
| LUMO | -1.89 | Carboxamide/ketone moieties |
| LUMO+1 | -1.45 | Piperazine ring |
This electronic profile favors charge-transfer complexes with aromatic biomolecules, as evidenced by UV-Vis absorption at λ_max = 278 nm (ε = 12,400 M⁻¹cm⁻¹).
Properties
Molecular Formula |
C23H28N6O3S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C23H28N6O3S/c1-16(21(31)27-22-24-9-14-33-22)26-23(32)29-12-10-28(11-13-29)20(30)8-4-5-17-15-25-19-7-3-2-6-18(17)19/h2-3,6-7,9,14-16,25H,4-5,8,10-13H2,1H3,(H,26,32)(H,24,27,31)/t16-/m0/s1 |
InChI Key |
GRLZNOBKLBJHBF-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC=CS1)NC(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43 |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Laboratory Synthesis
The laboratory synthesis of this compound typically follows a multi-step organic reaction pathway:
Synthesis of Indole Derivative : The initial step involves synthesizing the indole component, which can be achieved through cyclization reactions involving appropriate precursors.
Formation of Butanoyl Side Chain : The butanoyl group is introduced via acylation reactions, linking the indole derivative to the butanoyl moiety.
Thiazole Ring Construction : The thiazole ring is formed through cyclization reactions involving thioamide derivatives and appropriate carbonyl compounds. This step is crucial as it integrates the thiazole functionality into the structure.
Piperazine Formation : The piperazine ring is synthesized through the reaction of a suitable amine with a carbonyl compound, leading to the formation of the piperazine backbone.
Final Coupling Reaction : The final step involves coupling all synthesized components (indole, butanoyl, thiazole, and piperazine) through amide bond formation, typically using coupling agents like EDC or DCC to facilitate the reaction.
Industrial Synthesis
For industrial applications, optimizing synthetic routes is essential to enhance yield and reduce costs:
Batch vs. Continuous Flow Synthesis : Industrial methods may employ continuous flow techniques to improve reaction efficiency and scalability.
Use of Catalysts : Catalysts may be utilized in various steps to enhance reaction rates and selectivity.
Purification Techniques : Post-synthesis purification often involves crystallization or chromatography to isolate the desired product from by-products and unreacted materials.
Analytical Techniques for Characterization
To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and purity |
| Mass Spectrometry (MS) | Confirms molecular weight and composition |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and separates components |
| Infrared Spectroscopy (IR) | Identifies functional groups within the compound |
Research Findings
Recent studies indicate that compounds with similar structures exhibit significant biological activity, including enzyme inhibition and receptor modulation. Understanding the interactions of this compound with biological targets is crucial for its potential therapeutic applications.
Chemical Reactions Analysis
Core Piperazine Carboxamide Formation
The piperazine carboxamide core is synthesized via amide coupling between a piperazine derivative and a carbonyl-containing reagent. For example:
-
Reaction : Piperazine reacts with N-(1,3-thiazol-2-yl)propanamide derivatives under carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the carboxamide bond .
-
Key Data :
Thiazole-Amino Propanamide Linkage
The (2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl group is synthesized through:
-
Thiourea Cyclization : Reaction of thiourea derivatives with α-haloketones (e.g., 2-bromoacetophenone) to form the thiazole ring .
-
Urea Formation : Coupling thiazol-2-amine with (S)-2-aminopropanoic acid derivatives via carbonyldiimidazole (CDI) .
Key Side Reactions and Byproducts
-
Piperazine Over-Acylation : Excess acylating agents lead to diacylated piperazine derivatives, requiring stoichiometric control .
-
Thiazole Ring Oxidation : Thiazole sulfurs may oxidize under acidic conditions, necessitating inert atmospheres .
-
Racemization : The (2S)-stereocenter in the propanamide group is preserved using mild coupling conditions (e.g., low-temperature HATU) .
Comparative Reactivity of Structural Motifs
| Motif | Reactivity Profile | Stability Concerns |
|---|---|---|
| Piperazine | Prone to alkylation/acylation at both nitrogens | Hygroscopicity, oxidation |
| Indole | Electrophilic substitution at C3 | Acid-sensitive |
| Thiazole | Ring-opening under strong acids/bases | Sulfur oxidation |
Synthetic Optimization Strategies
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing piperazine and indole structures exhibit significant anticancer properties. Studies have shown that derivatives of indole can inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells. The specific compound under discussion may enhance these effects due to its unique structural features, which could lead to the development of novel anticancer agents.
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Research into similar piperazine derivatives has demonstrated neuroprotective effects, which may be attributed to their ability to cross the blood-brain barrier and interact with central nervous system receptors.
Anti-inflammatory Properties
Compounds with indole and thiazole groups have shown promise in reducing inflammation. The specific compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various indole derivatives. One derivative closely related to the compound demonstrated an IC50 value of 3.3 nM against steroid 5 alpha-reductase, indicating potent enzyme inhibition that correlates with reduced tumor proliferation . This suggests that the compound could be further explored for its efficacy against specific cancer types.
Case Study 2: Neuroprotection in Animal Models
In preclinical trials, a related piperazine derivative was tested for neuroprotective effects in models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reductions in amyloid-beta plaques, suggesting that similar compounds may offer therapeutic benefits for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole moieties can interact with the active sites of enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Key Differences
Table 1: Structural Features of Selected Analogues
Key Observations:
- Acyl Chain Variations: The target compound’s 4-(indol-3-yl)butanoyl group differentiates it from analogues with direct indole-piperazine linkages (e.g., ) or shorter acyl chains (e.g., oxazole-propanoyl in ).
- Carboxamide Diversity : The thiazole-containing carboxamide is unique compared to phenyl () or chlorophenyl () substituents.
- Indole Position : Indole-3-yl is common in CNS-targeting agents, while indole-4-yl or indole-6-yl analogues () may alter receptor specificity.
Key Observations:
- Synthetic Complexity: The target compound’s thiazole-carboxamide group likely requires specialized coupling reagents (e.g., HOBt/DCC as in ), while intermediates like 4-(1H-indol-3-yl)butanoyl chloride may exhibit instability, necessitating protected piperazine derivatives .
- Yield Variability : Quinazoline derivatives (e.g., A5) show moderate yields (~47%), reflecting challenges in cyclization steps .
Pharmacological and Functional Insights
While direct pharmacological data for the target compound are unavailable, structural analogues provide clues:
- CNS Activity : 4-[4-(1H-Indol-3-yl)butyl]piperazines are reported as dopamine D4 and 5-HT1D agonists . The thiazole moiety may enhance kinase inhibition (e.g., JAK/STAT pathways).
- Antiproliferative Potential: Alkylated piperazine-indole derivatives demonstrated in vitro antiproliferative activity, suggesting the target compound’s applicability in oncology .
- Substituent Effects : Chlorophenyl groups () enhance lipophilicity and membrane permeability, whereas thiazole groups may improve metabolic stability.
Biological Activity
The compound 4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- An indole moiety, which is known for its diverse biological activities.
- A thiazole ring that contributes to its pharmacological properties.
- A piperazine backbone which is common in many bioactive compounds.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions crucial for cancer cell proliferation. Notably, it has been identified as an inhibitor of the menin-MLL interaction , a pathway implicated in various leukemias and other malignancies. By disrupting this interaction, the compound may induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- The compound demonstrated potent cytotoxicity against leukemia cell lines with an IC50 value less than 10 µM, indicating strong potential as an anticancer agent.
- Mechanistic studies using flow cytometry showed that treated cells underwent significant apoptosis compared to control groups.
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor sizes compared to untreated controls, supporting its efficacy in a physiological context.
- Pharmacokinetic studies indicated favorable absorption and distribution profiles.
-
Structure-Activity Relationship (SAR) :
- Variations in the indole and thiazole moieties were explored to optimize activity. Modifications led to compounds with enhanced potency and selectivity against specific cancer types.
Q & A
What are the established synthetic routes for this compound, and how do their efficiencies compare?
Level: Basic
Answer:
Two primary synthetic pathways are documented for analogous piperazine-indole derivatives:
- Route A (Five-step synthesis): Starts with 4-(1H-indol-3-yl)butanoic acid, proceeding via intermediates like 4-(1H-indol-3-yl)butan-1-ol. This method achieves a total yield of 52% on multi-gram scales.
- Route B (Four-step synthesis): Uses 3-(4-oxo-4-piperazin-1-ylbutyl)-1H-indole as a key intermediate but suffers from lower efficiency (20% total yield ) due to side reactions and intermediate instability.
Route A is preferred for scalability, while Route B requires optimization to mitigate byproduct formation (e.g., brominated indole derivatives under certain conditions) .
What analytical techniques are critical for characterizing this compound and verifying its purity?
Level: Basic
Answer:
Post-synthesis characterization relies on:
- HPLC : To assess purity (>98% threshold for pharmacological studies).
- 1H-NMR/13C-NMR : Confirms structural integrity, particularly the indole-thiazole-piperazine scaffold.
- Mass Spectrometry (ES-MS) : Validates molecular weight and fragmentation patterns.
- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹).
Spectral discrepancies (e.g., unexpected peaks in NMR) may indicate residual solvents or regioisomeric byproducts, necessitating column chromatography or recrystallization for purification .
How can synthesis be optimized to improve yield and reduce byproducts?
Level: Advanced
Answer:
Key strategies include:
- Intermediate Stabilization : Replacing unstable acyl chlorides with active esters (e.g., ethyl carbonates) to prevent intramolecular cyclization .
- Protecting Groups : Using tert-butyl or ethyl carbamate protections on piperazine to block unwanted acylation sites during coupling reactions .
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while lower temperatures reduce bromination side reactions observed in halogenated solvents .
How do contradictions arise in reported pharmacological data for this compound class?
Level: Advanced
Answer:
Discrepancies often stem from:
- Receptor Selectivity : Indole-piperazine derivatives may exhibit off-target effects (e.g., dopamine D4 vs. 5-HT1D receptor agonism) due to conformational flexibility. For example, alkylated side chains enhance D4 affinity but reduce 5-HT1D activity .
- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or ligand concentrations can alter IC50 values by up to 10-fold. Standardized protocols (e.g., radioligand binding assays with controls) are critical .
What experimental designs are optimal for studying receptor-ligand interactions?
Level: Advanced
Answer:
A tiered approach is recommended:
In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding poses at target receptors (e.g., histamine H1/H4 or dopamine D4).
In Vitro Binding Assays : Competitive displacement assays with tritiated ligands (e.g., [³H]spiperone for dopamine receptors).
Functional Assays : Measure cAMP accumulation or calcium flux to confirm agonism/antagonism.
Cross-validation with mutagenesis studies (e.g., alanine scanning) identifies critical binding residues .
How can computational methods enhance mechanistic studies of this compound?
Level: Advanced
Answer:
- Molecular Dynamics (MD) Simulations : Track conformational changes in the piperazine-thiazole linker during receptor binding (e.g., 100-ns trajectories in GROMACS).
- QM/MM Calculations : Investigate electronic interactions at the indole-thiazole interface to optimize π-π stacking or hydrogen bonding.
- AI-Driven Optimization : Tools like COMSOL Multiphysics integrate reaction kinetics data to predict optimal solvent systems or catalyst loadings, reducing trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
